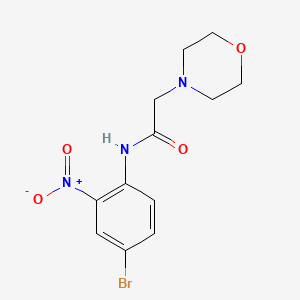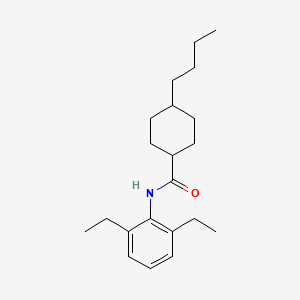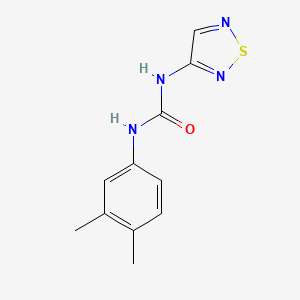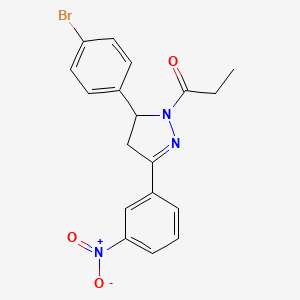![molecular formula C17H25Cl2NO2 B4141805 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for pain relief and euphoria. This drug is commonly used for the treatment of moderate to severe pain, but it has also been studied for its potential use in other fields, such as depression and anxiety.
Mécanisme D'action
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol works by binding to the mu-opioid receptor in the brain, which reduces the perception of pain and produces feelings of euphoria. It also affects other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation. The unique mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol makes it a potential candidate for the treatment of depression and other mood disorders.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol has a variety of effects on the body, including pain relief, sedation, and respiratory depression. It can also produce feelings of euphoria, which can lead to addiction and abuse. The drug has been shown to have a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and other physiological processes. However, the drug also has limitations, such as its potential for abuse and addiction, which must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol. One area of interest is its use as an antidepressant, as studies have shown promising results in animal models and human trials. Other potential applications include the treatment of anxiety, addiction, and chronic pain. Further research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol and its potential therapeutic uses.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising areas of research is its use as an antidepressant. Studies have shown that N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochlorideramadol has a unique mechanism of action that differs from traditional antidepressants, making it a potential alternative treatment option for patients who do not respond well to current therapies.
Propriétés
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2.ClH/c1-3-9-21-17-15(18)10-13(11-16(17)20-2)12-19-14-7-5-4-6-8-14;/h3,10-11,14,19H,1,4-9,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHAAZCLXEKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)

![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)

![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)
![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)
